2-Fluoro-5-formylpyridine
Overview
Description
2-Fluoro-5-formylpyridine is a fluorinated pyridine derivative with the molecular formula C6H4FNO and a molecular weight of 125.10 g/mol . This compound is characterized by the presence of a fluorine atom at the second position and a formyl group at the fifth position on the pyridine ring.
Scientific Research Applications
2-Fluoro-5-formylpyridine has a wide range of applications in scientific research:
Safety and Hazards
Future Directions
Fluoropyridines, including 2-Fluoro-5-formylpyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various fields of research and industry, including as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to the high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 2-fluoro-5-formylpyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
The presence of a strong electron-withdrawing substituent (fluorine) in the aromatic ring is known to reduce the basicity of fluoropyridines and make them less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are known to be used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
Result of Action
Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties .
Action Environment
The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-formylpyridine can be achieved through several methods. One common approach involves the diazotization of substituted 2-aminopyridines followed by fluorination . For example, 2-aminopyridine can be diazotized using sodium nitrite in hydrofluoric acid to yield 2-fluoropyridine derivatives . Another method involves the use of Selectfluor, a fluorinating reagent, to introduce the fluorine atom into the pyridine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of continuous flow reactors and advanced fluorination techniques can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-formylpyridine undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: 2-Fluoro-5-carboxypyridine
Reduction: 2-Fluoro-5-hydroxymethylpyridine
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 5-Fluoropyridine
- 2-Fluoro-3-formylpyridine
- 2-Fluoro-4-formylpyridine
Uniqueness
2-Fluoro-5-formylpyridine is unique due to the specific positioning of the fluorine and formyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-fluoropyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO/c7-6-2-1-5(4-9)3-8-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPNGWWKCSJKOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585986 | |
Record name | 6-Fluoropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677728-92-6 | |
Record name | 6-Fluoropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-formylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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